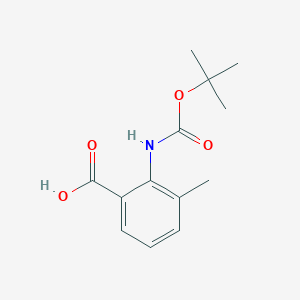

2-Tert-butoxycarbonylamino-3-methylbenzoic acid

説明

2-Tert-butoxycarbonylamino-3-methylbenzoic acid is a chemical compound that is part of a broader class of tert-butoxycarbonyl (Boc) protected amino acids and derivatives. These compounds are widely used in organic synthesis, particularly in the protection of amino groups during peptide synthesis and other chemical transformations where selective reactivity is required.

Synthesis Analysis

The synthesis of Boc-protected compounds often involves the use of tert-butoxycarbonylation reagents. For instance, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been demonstrated as an effective reagent for the tert-butoxycarbonylation of aromatic and aliphatic amine hydrochlorides and phenols without the need for a base, proceeding chemoselectively and in high yield under mild conditions . Additionally, the synthesis of related compounds, such as 2-(1-tert-Butoxycarbonylamino-2-methyl-butyl)-thiazole-4-carboxylic acid methyl ester, has been achieved through a multi-step process starting from N-t-Boc-L-isoleucine, indicating the versatility of Boc-protected intermediates in complex molecule construction .

Molecular Structure Analysis

The molecular structure of Boc-protected compounds is characterized by the presence of the tert-butoxycarbonyl group, which is a bulky, electron-donating group that can influence the reactivity and stability of the molecule. The steric hindrance provided by the tert-butyl group is crucial for protecting the amino functionality during reactions that might otherwise affect it.

Chemical Reactions Analysis

Boc-protected compounds participate in various chemical reactions. For example, tert-butyl peroxybenzoate (TBPB) has been used as a methyl source and radical initiator for the α-methylation of 1,3-dicarbonyl compounds, providing a complementary method to traditional methylation techniques . In another study, tert-butyl nitrite served as a nitrosation reagent and an oxidant in the Pd(ii)-catalyzed decarboxylative acylation of anilines with α-oxocarboxylic acids, highlighting the role of Boc-related chemistry in regioselective acylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected compounds are influenced by the tert-butoxycarbonyl group. This group increases the molecular weight and volume, affecting solubility and boiling points. The electron-donating nature of the tert-butyl group can also impact the acidity of adjacent functional groups, such as carboxylic acids, by stabilizing the conjugate base through inductive effects.

科学的研究の応用

Synthesis and Chemical Reactions

2-Tert-butoxycarbonylamino-3-methylbenzoic acid and its derivatives have been extensively utilized in various synthesis and chemical reaction processes. For instance, a study detailed the use of tert-butyl peroxybenzoate (TBPB) for promoting the direct α-methylation of 1,3-dicarbonyl compounds, highlighting the dual role of TBPB as both the methyl source and radical initiator (Guo et al., 2014). Similarly, the synthesis of 2-(1-tert-Butoxycarbonylamino-2-methyl-butyl)-thiazole-4-carboxylic acid methyl ester, which is a chiral unit containing thiazole, was achieved from N-t-Boc-L-isoleucine and L-serrine methyl ester monohydrochloride (Wang et al., 2013).

Enantiopure Synthesis and Cyclohexane Derivatives

The compound has also been pivotal in the synthesis of enantiopure derivatives. A study reported the highly selective directed hydrogenation of enantiopure 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylic acid methyl esters, resulting in single diastereomers of 3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid methyl esters and 3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid methyl esters. This represented the first reported carbamate-directed hydrogenations of functionalized cyclopentenes (Smith et al., 2001).

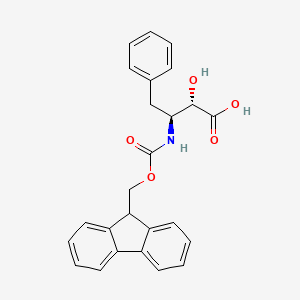

Application in Peptide-Mimetic HIV Protease Inhibitors

Furthermore, the compound is utilized as a chiral building block in the assembly of potent HIV protease inhibitors. Notably, scalable syntheses of chiral building blocks like (2S,3S)-3-N-tert-butoxycarbonylamino-2-hydroxy-4-phenylbutanoic acid (BocAHPBA) and (R)-3-tert-butoxycarbonyl-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (BocDMTA) have been developed, underlining the significance of these compounds in the realm of medicinal chemistry and drug development (Ikunaka et al., 2002).

Safety And Hazards

特性

IUPAC Name |

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-8-6-5-7-9(11(15)16)10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOFSJDUMIIGMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373778 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butoxycarbonylamino-3-methylbenzoic acid | |

CAS RN |

669713-59-1 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthranilic acid, N-Boc-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1334012.png)

![Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid](/img/structure/B1334018.png)

![(2S,5S)-Fmoc-5-amino-1,2,4,5,6,7-hexahydro-azepino [3,2,1-HI] indole-4-one-2-carboxylic acid](/img/structure/B1334019.png)

![2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B1334027.png)